molecular formula C8H9NO3S B1433782 1-((Methylsulfinyl)methyl)-3-nitrobenzene CAS No. 1414944-11-8

1-((Methylsulfinyl)methyl)-3-nitrobenzene

Cat. No.: B1433782
CAS No.: 1414944-11-8
M. Wt: 199.23 g/mol
InChI Key: UWKGKAZBUKEURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((Methylsulfinyl)methyl)-3-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a methylsulfinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Methylsulfinyl)methyl)-3-nitrobenzene typically involves the nitration of a benzene derivative followed by the introduction of the methylsulfinylmethyl group. One common method is the nitration of toluene to form 3-nitrotoluene, which is then subjected to oxidation to introduce the sulfinyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as hydrogen peroxide for the sulfinylation process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of metal catalysts in the oxidation step can significantly improve the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

1-((Methylsulfinyl)methyl)-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((Methylsulfinyl)methyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 1-((Methylsulfinyl)methyl)-3-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfinyl group can also participate in redox reactions, influencing the compound’s activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-((Methylsulfonyl)methyl)-3-nitrobenzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    1-((Methylsulfanyl)methyl)-3-nitrobenzene: Contains a sulfanyl group instead of a sulfinyl group.

    3-Nitrotoluene: Lacks the methylsulfinylmethyl group

Uniqueness

1-((Methylsulfinyl)methyl)-3-nitrobenzene is unique due to the presence of both the nitro and methylsulfinylmethyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications that are not possible with similar compounds .

Properties

IUPAC Name

1-(methylsulfinylmethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(12)6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKGKAZBUKEURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)CC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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